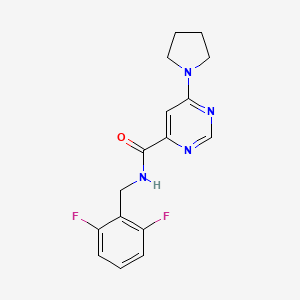
N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as DBPR108, is a novel small molecule that has shown promising results in scientific research. DBPR108 is a pyrimidine-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is not fully understood. However, studies have shown that N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibits the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. A study conducted by Li and colleagues showed that N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibited the phosphorylation of AKT and ERK1/2, which are downstream targets of CK2. Inhibition of AKT and ERK1/2 phosphorylation leads to the inhibition of cell proliferation and induction of apoptosis. N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to induce G2/M cell cycle arrest in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several advantages for lab experiments. It has shown promising results in inhibiting the growth of various cancer cell lines and inducing apoptosis. N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also shown potential as an anti-inflammatory agent. However, there are limitations to using N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in lab experiments. The mechanism of action of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is not fully understood, and more research is needed to elucidate its precise mechanism. Additionally, the efficacy of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in vivo has not been fully established.
Direcciones Futuras
There are several future directions for research on N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. One direction is to further investigate the mechanism of action of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. Understanding the precise mechanism of action will help in the development of more effective drugs. Another direction is to investigate the efficacy of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in vivo. In vivo studies will help in determining the potential of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide as a therapeutic agent. Additionally, further research is needed to investigate the potential of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide as an anti-inflammatory agent.
Métodos De Síntesis
N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been synthesized using various methods. A study conducted by Li and colleagues used a three-step synthesis method to obtain N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. The first step involved the synthesis of 2,6-difluorobenzylamine, followed by the synthesis of 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid. The final step involved the coupling of the two intermediates to obtain N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has shown promising results in scientific research. A study conducted by Li and colleagues showed that N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibited the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Another study conducted by Zhang and colleagues showed that N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibited the proliferation of glioma cells and induced apoptosis. N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also shown potential as an anti-inflammatory agent. A study conducted by Hu and colleagues showed that N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-12-4-3-5-13(18)11(12)9-19-16(23)14-8-15(21-10-20-14)22-6-1-2-7-22/h3-5,8,10H,1-2,6-7,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIESQMHBHHLSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


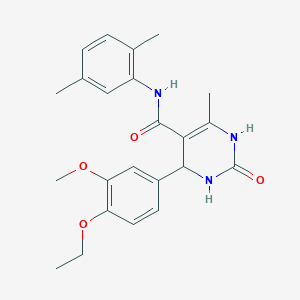
![Methyl 2-(4-cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2992318.png)
![Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate](/img/structure/B2992319.png)
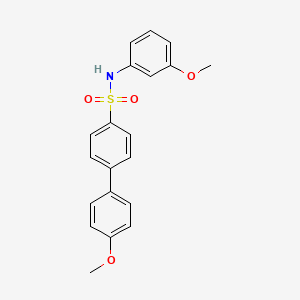
![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2992323.png)
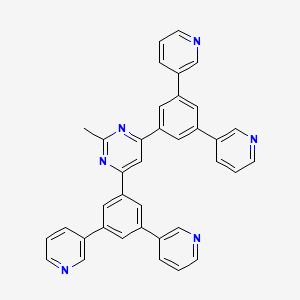
![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2992325.png)
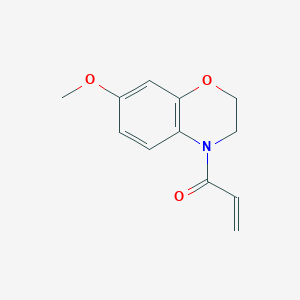




![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2992336.png)